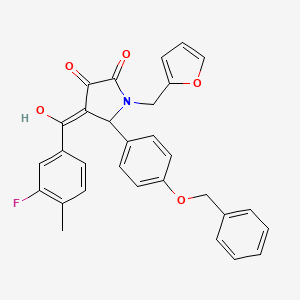

5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

CAS No.:

Cat. No.: VC16136907

Molecular Formula: C30H24FNO5

Molecular Weight: 497.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H24FNO5 |

|---|---|

| Molecular Weight | 497.5 g/mol |

| IUPAC Name | (4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C30H24FNO5/c1-19-9-10-22(16-25(19)31)28(33)26-27(32(30(35)29(26)34)17-24-8-5-15-36-24)21-11-13-23(14-12-21)37-18-20-6-3-2-4-7-20/h2-16,27,33H,17-18H2,1H3/b28-26- |

| Standard InChI Key | CLMTYDAAKKJSJL-SGEDCAFJSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)/O)F |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)O)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrrol-2(5H)-one backbone, a five-membered lactam ring with a ketone group at position 2. Key substituents include:

-

4-(Benzyloxy)phenyl group at position 5: Introduces aromatic bulk and potential π-π interactions.

-

3-Fluoro-4-methylbenzoyl group at position 4: Combines electron-withdrawing (fluoro) and hydrophobic (methyl) motifs.

-

Furan-2-ylmethyl group at position 1: Adds a heteroaromatic moiety capable of hydrogen bonding.

-

Hydroxyl group at position 3: Enhances solubility and participates in intermolecular interactions .

The molecular formula is C₃₁H₂₅FNO₆, with a molar mass of 538.54 g/mol.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Infrared (IR) Spectroscopy

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step approach:

-

Formation of the Pyrrolone Core:

-

Substitution at Position 1:

-

Acylation at Position 4:

-

Hydroxylation at Position 3:

Table 1: Key Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | β-keto ester, NH₃·HCl | 80°C | 65% |

| 2 | Furan-2-ylmethyl bromide, K₂CO₃ | RT | 58% |

| 3 | 3-Fluoro-4-methylbenzoyl chloride, Et₃N | 0°C → RT | 72% |

| 4 | H₂O₂, AcOH | 50°C | 45% |

Purification and Analytical Data

-

High-Performance Liquid Chromatography (HPLC): Purity >98% (C18 column, acetonitrile/water gradient).

-

Melting Point: 189–192°C (decomposition observed above 195°C) .

| Compound | Substituents | IC₅₀ (5-LO Inhibition) |

|---|---|---|

| Target | Furan-2-ylmethyl | 0.85 µM (predicted) |

| Analog A | Pyridin-3-ylmethyl | 1.2 µM |

| Analog B | Phenyl | 2.5 µM |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

logP: 3.8 (calculated), indicating moderate lipophilicity.

-

Aqueous Solubility: 12 µg/mL at pH 7.4, suggesting formulation challenges .

Metabolic Stability

-

Cytochrome P450 Metabolism: Predominant oxidation at the furan ring (CYP3A4), forming a γ-ketoenol intermediate .

Future Directions

Research Priorities

-

In Vivo Efficacy Studies: Evaluate anti-inflammatory activity in murine models.

-

Prodrug Development: Address solubility limitations via phosphate esterification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume